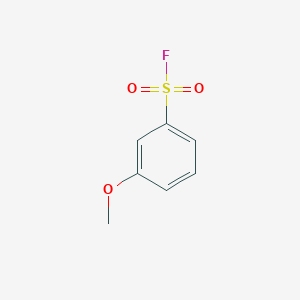
3-Methoxybenzenesulfonyl fluoride
Vue d'ensemble
Description
3-Methoxybenzenesulfonyl fluoride is an organic compound with the molecular formula C7H7FO3S. It is a sulfonyl fluoride derivative, characterized by the presence of a methoxy group attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications, particularly in the field of click chemistry .
Mécanisme D'action
Target of Action
The primary target of 3-Methoxybenzenesulfonyl fluoride is proteins or nucleic acids . The sulfonyl fluoride motif of this compound can be used as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
This compound interacts with its targets, proteins or nucleic acids, by acting as a connector for the assembly of -SO2- linked small molecules . This interaction results in the formation of new compounds through a process known as click chemistry .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the assembly of -SO2- linked small molecules with proteins or nucleic acids
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new compounds through the assembly of -SO2- linked small molecules with proteins or nucleic acids . The specific effects can vary depending on the proteins or nucleic acids involved and the nature of the small molecules that are linked.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s liquid state at room temperature suggests that temperature could influence its stability and efficacy. Additionally, the pH of the environment could potentially affect the compound’s action, as the sulfonyl fluoride motif is known to be reactive
Analyse Biochimique
Biochemical Properties
3-Methoxybenzenesulfonyl fluoride plays a significant role in biochemical reactions by acting as a connector for the assembly of small molecules with proteins or nucleic acids. This compound interacts with enzymes, proteins, and other biomolecules through its sulfonyl fluoride motif. The sulfonyl fluoride group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of stable complexes . This interaction is crucial for the development of new biochemical tools and probes.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit enzymes involved in glycolysis, such as enolase, and phosphatases, leading to alterations in cellular energy production and metabolic flux . Additionally, it can affect protein synthesis and cell proliferation, depending on the concentration and exposure duration.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophiles in biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it can inhibit enolase in the glycolytic pathway, resulting in reduced energy production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular apoptosis . The threshold effects observed in these studies highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including glycolysis and protein synthesis. It interacts with enzymes such as enolase and phosphatases, leading to changes in metabolic flux and metabolite levels . The compound can also affect the production of reactive oxygen species and the overall cellular redox state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, depending on its physicochemical properties and interactions with cellular components . This localization can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function . This localization is crucial for its role in modulating enzyme activity and gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxybenzenesulfonyl fluoride can be synthesized through a one-pot process involving the transformation of sulfonates or sulfonic acids. This method is efficient and operates under mild reaction conditions using readily available reagents . The reaction typically involves the use of a fluorinating agent to introduce the sulfonyl fluoride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxybenzenesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Click Chemistry: This compound is often used in click chemistry, where it acts as a connector for assembling -SO2- linked small molecules with proteins or nucleic acids.
Common Reagents and Conditions:
Fluorinating Agents: Used in the synthesis of the compound.
Nucleophiles: Participate in substitution reactions with this compound.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamide derivatives .
Applications De Recherche Scientifique
3-Methoxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
4-Methoxybenzenesulfonyl Fluoride: Similar structure but with the methoxy group in a different position.
Benzenesulfonyl Fluoride: Lacks the methoxy group, making it less reactive in certain applications.
2-Thiophenesulfonyl Fluoride: Contains a thiophene ring instead of a benzene ring, offering different reactivity and applications.
Uniqueness: 3-Methoxybenzenesulfonyl fluoride is unique due to the presence of the methoxy group, which enhances its reactivity and utility in click chemistry and other applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biological and medicinal research .
Propriétés
IUPAC Name |
3-methoxybenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNAVGZAZZJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-26-0 | |
| Record name | 882670-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398685.png)












